Dibenzofuran-4-carbonitrile Derivatives: Superior EQE in Ultraviolet Non-Doped OLEDs vs. 2-Position Isomer
A head-to-head comparison of two ultraviolet fluorophores, 4DBF-CZCN (derived from the 4-position of dibenzofuran) and 2DBF-CZCN (derived from the 2-position), revealed a quantifiable advantage for the 4-substituted derivative. In non-doped OLED devices, the 4DBF-CZCN-based device achieved a higher maximum external quantum efficiency (EQE). [1]
| Evidence Dimension | Maximum External Quantum Efficiency (EQE) in Non-doped UV-OLED |
|---|---|
| Target Compound Data | 3.00% |
| Comparator Or Baseline | 2DBF-CZCN (2-position isomer): 2.86% |
| Quantified Difference | +0.14 percentage points (approx. 5% relative increase) |
| Conditions | Non-doped OLED device architecture; luminance at 1910 cd/m² (4DBF-CZCN) and 1252 cd/m² (2DBF-CZCN) |
Why This Matters
The higher EQE at a substantially higher luminance for the 4-position derivative indicates more efficient light generation and potentially lower power consumption for UV-OLED applications, a critical procurement differentiator.
- [1] Peng, L., et al. (2024). Manipulating excited states for constructing ultraviolet hybridized local and charge transfer fluorophores and non-doped OLEDs with high color purity. Dyes and Pigments, 231, 112420. View Source
